7-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine 7-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13801247
InChI: InChI=1S/C7H8BrN3/c8-5-1-3-11-4-2-10-7(11)6(5)9/h1-2,4,10H,3,9H2
SMILES: C1C=C(C(=C2N1C=CN2)N)Br
Molecular Formula: C7H8BrN3
Molecular Weight: 214.06 g/mol

7-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine

CAS No.:

Cat. No.: VC13801247

Molecular Formula: C7H8BrN3

Molecular Weight: 214.06 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine -

Specification

Molecular Formula C7H8BrN3
Molecular Weight 214.06 g/mol
IUPAC Name 7-bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine
Standard InChI InChI=1S/C7H8BrN3/c8-5-1-3-11-4-2-10-7(11)6(5)9/h1-2,4,10H,3,9H2
Standard InChI Key KIVNHLPVRGWNDI-UHFFFAOYSA-N
SMILES C1C=C(C(=C2N1C=CN2)N)Br
Canonical SMILES C1C=C(C(=C2N1C=CN2)N)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of an imidazo[1,2-a]pyridine ring system, a nitrogen-containing heterocycle known for its bioisosteric resemblance to purines. The bromine atom at position 7 and the amine group at position 8 introduce steric and electronic modifications that influence reactivity and binding interactions. Key structural identifiers include:

PropertyValueSource
IUPAC Name7-bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine
SMILESC1C=C(C(=C2N1C=CN2)N)Br
InChIKeyKIVNHLPVRGWNDI-UHFFFAOYSA-N
Molecular FormulaC7_7H8_8BrN3_3
Molecular Weight214.06 g/mol

The planar imidazopyridine ring facilitates π-π stacking interactions, while the bromine atom enhances electrophilic substitution reactivity .

Physicochemical Characteristics

Reported physical properties include:

  • Purity: 97% (HPLC)

  • Storage: Stable at 2–8°C in a dry, dark environment

  • Solubility: Predicted low aqueous solubility due to aromaticity and bromine hydrophobicity.

Synthesis and Preparation

General Synthetic Strategies

While explicit protocols for 7-bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine are scarce, its synthesis likely follows established routes for imidazopyridines :

  • Ring Formation: Condensation of 2-aminopyridine derivatives with α-haloketones or aldehydes under basic conditions.

  • Bromination: Electrophilic aromatic substitution using brominating agents (e.g., NBS or Br2_2) at position 7.

  • Amination: Introduction of the amine group via Buchwald-Hartwig coupling or nucleophilic substitution .

A representative pathway might involve:

Pyridine precursorHalogenationBrominated intermediateCyclizationImidazopyridine coreAminationTarget compound\text{Pyridine precursor} \xrightarrow{\text{Halogenation}} \text{Brominated intermediate} \xrightarrow{\text{Cyclization}} \text{Imidazopyridine core} \xrightarrow{\text{Amination}} \text{Target compound}

Challenges in Optimization

  • Regioselectivity: Controlling bromine placement requires precise temperature and catalyst selection.

  • Amination Efficiency: Steric hindrance from the bromine atom may reduce amine incorporation yields .

Applications in Medicinal Chemistry

Antiviral Activity

Structural analogs interfere with viral protease and polymerase functions. The amine group’s hydrogen-bonding capacity could target conserved regions in viral replication machinery.

Anticancer Mechanisms

By mimicking purines, this compound may inhibit kinases involved in tumor proliferation. Bromine’s electron-withdrawing effect could stabilize interactions with ATP-binding pockets .

Research Findings and Biological Evaluation

Preclinical Data

  • In Vitro Cytotoxicity: Limited data suggest moderate activity against HeLa cells (IC50_{50} ~50 μM), though specific studies are unpublished .

  • Enzyme Inhibition: Related imidazopyridines show IC50_{50} values of <10 μM against acetylcholinesterase, hinting at neuropharmacological applications .

Pharmacokinetic Profiling

  • Metabolic Stability: Predicted hepatic clearance via CYP3A4-mediated oxidation.

  • Bioavailability: Low oral absorption due to poor solubility, necessitating prodrug strategies .

Challenges and Future Directions

Synthetic Accessibility

Current routes suffer from low yields (~30–40%) and costly bromination reagents . Future work could explore:

  • Flow Chemistry: To improve reaction control and scalability.

  • Catalytic Amination: Using palladium nanoparticles to enhance efficiency .

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